Ether Oxygen: H‑Bond Acceptor Advantage vs. Benzyl Analog
The target compound contains an ether oxygen in the phenoxy‑methyl linker, whereas the closest benzyl analog 1-[(4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid replaces the ether oxygen with a methylene group. This structural difference increases the number of hydrogen‑bond acceptors from 2 (the two carboxylic oxygens) to 3 (ether oxygen plus two carboxylic oxygens). The additional H‑bond acceptor raises the topological polar surface area (TPSA) from approximately 37.3 Ų to 46.5 Ų (calculated with standard in‑silico methods) .
| Evidence Dimension | Hydrogen‑bond acceptor count and TPSA |
|---|---|
| Target Compound Data | H‑bond acceptors = 3; TPSA ≈ 46.5 Ų |
| Comparator Or Baseline | 1-[(4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid: H‑bond acceptors = 2; TPSA ≈ 37.3 Ų |
| Quantified Difference | +1 H‑bond acceptor; ΔTPSA ≈ +9 Ų |
| Conditions | In‑silico topological calculation based on SMILES (O=C(O)C1(COc2ccc(F)cc2)CC1 vs. O=C(O)C1(Cc2ccc(F)cc2)CC1) |
Why This Matters
The higher H‑bond acceptor count and TPSA can improve aqueous solubility and modulate passive membrane permeability, making the target compound a preferable choice when a balance between solubility and permeability is desired.
